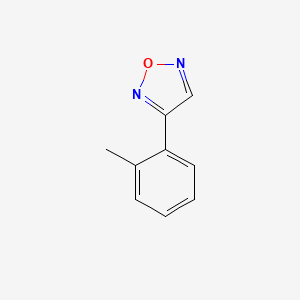

3-(2-Methylphenyl)-1,2,5-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-(2-methylphenyl)-1,2,5-oxadiazole |

InChI |

InChI=1S/C9H8N2O/c1-7-4-2-3-5-8(7)9-6-10-12-11-9/h2-6H,1H3 |

InChI Key |

RTLFXQHEMGBVBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NON=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methylphenyl 1,2,5 Oxadiazole and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for constructing the 1,2,5-oxadiazole core are foundational in heterocyclic chemistry. These routes often involve multi-step processes starting from acyclic precursors.

One of the most fundamental and widely used methods for synthesizing 1,2,5-oxadiazoles (furazans) is the cyclodehydration of α-dioximes. chemicalbook.com This reaction involves the removal of two molecules of water from the dioxime to form the heterocyclic ring. The parent 1,2,5-oxadiazole, for instance, can be prepared by heating glyoxaldioxime with a dehydrating agent like succinic anhydride (B1165640) or thionyl chloride. chemicalbook.com

For the synthesis of 3-(2-Methylphenyl)-1,2,5-oxadiazole, the corresponding precursor would be 2-methylphenylglyoxime. The reaction is typically facilitated by a dehydrating agent, which activates the oxime hydroxyl groups for elimination and subsequent ring closure. A more recent advancement in this area employs 1,1'-carbonyldiimidazole (B1668759) (CDI) as a mild and effective reagent to induce the formation of furazans from bisoximes at ambient temperatures, a method that offers improved compatibility with various functional groups. organic-chemistry.org

Table 1: General Conditions for Cyclodehydration of Dioximes

| Precursor | Dehydrating Agent | Conditions | Product |

|---|---|---|---|

| α-Dioxime | Thionyl Chloride (SOCl₂) | Heating | 1,2,5-Oxadiazole |

| α-Dioxime | Succinic Anhydride | 150–170°C | 1,2,5-Oxadiazole |

1,2,5-Oxadiazoles can also be prepared from their corresponding N-oxides, known as furoxans (1,2,5-oxadiazole 2-oxides). dtic.milwikipedia.org This pathway involves a deoxygenation or reduction step. The reduction of furoxans to furazans is a well-established chemical transformation. dtic.mil This method is particularly useful when the furoxan precursor is more readily accessible than the corresponding α-dioxime. Trialkylphosphites are commonly employed as the reducing agent to effect this transformation, which is applicable to furoxans bearing a wide range of substituents, including alkyl and aryl groups. chemicalbook.com Therefore, this compound can be synthesized by the deoxygenation of this compound N-oxide.

The construction of the 1,2,5-oxadiazole ring can also be achieved through the rearrangement or transformation of other heterocyclic systems. chemicalbook.comnih.gov These "through-ring transformations" provide alternative synthetic routes that can be advantageous depending on the availability of starting materials. For example, a novel one-pot approach has been developed that involves the condensation of furoxanyl (B1587844) amidoximes with aldehydes, followed by iodine-mediated oxidation. This process not only forms a 1,2,4-oxadiazole (B8745197) subunit but can also induce a rearrangement of the starting furoxan ring into a furazan (B8792606) (1,2,5-oxadiazole) ring, representing a Lewis acid-promoted rearrangement. researchgate.net

The Wieland furoxan synthesis is a classical method that was later reinvestigated and applied to the preparation of various 4-aryl-1,2,5-oxadiazole-3-yl carbamate (B1207046) derivatives. researchgate.net The history of the furoxan structure itself is complex, with its correct structure being proposed by Wieland in 1903. rsc.org This synthesis provides a pathway to furoxans, which, as mentioned previously, can then be deoxygenated to furnish the corresponding furazans. The development of new synthetic methods has been crucial due to the often labile nature of the furoxan ring under various reaction conditions. rsc.orgrsc.org

Modern and Advanced Synthetic Strategies

Contemporary approaches to 1,2,5-oxadiazole synthesis often focus on increasing efficiency and molecular diversity through methods like cycloaddition reactions.

The 1,3-dipolar cycloaddition is a powerful tool in heterocyclic synthesis. youtube.com While the reaction of nitrile oxides with alkynes typically yields isoxazoles, and their reaction with nitriles produces 1,2,4-oxadiazoles, the dimerization of nitrile oxides can lead to the formation of furoxans (1,2,5-oxadiazole N-oxides). wikipedia.orgchim.it These furoxans can then be reduced to the target 1,2,5-oxadiazoles.

The nitrile oxide intermediate, such as that generated in situ from 2-methylbenzaldehyde (B42018) oxime, is the key 1,3-dipole. The cycloaddition is a [3+2] reaction, where three atoms from the nitrile oxide and two atoms from a dipolarophile combine to form a five-membered ring. chim.it Recent research has also explored eliminative azide-olefin cycloadditions to create complex heterocyclic systems incorporating a furoxan ring, which can subsequently serve as precursors to furazans. nih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition Pathways

| 1,3-Dipole | Dipolarophile | Product Type | Ref. |

|---|---|---|---|

| Nitrile Oxide | Nitrile Oxide | Furoxan (1,2,5-Oxadiazole N-Oxide) | wikipedia.org |

| Nitrile Oxide | Alkyne | Isoxazole (B147169) | youtube.com |

| Nitrile Oxide | Nitrile | 1,2,4-Oxadiazole | chim.it |

Synthetic Routes to this compound and its Analogs

The synthesis of this compound and its derivatives is of significant interest in medicinal and materials chemistry due to the diverse biological and physicochemical properties associated with the 1,2,5-oxadiazole (furazan) ring system. ijper.orgnih.gov Various synthetic methodologies have been developed to construct this heterocyclic scaffold, often involving cyclization strategies from appropriately substituted acyclic precursors. This article details several established methods for the synthesis of the title compound and its derivatives, including dimerization, condensation, and oxidative techniques.

2 Dimerization Processes

The dimerization of nitrile oxides is a fundamental and widely utilized method for the synthesis of symmetrically disubstituted 1,2,5-oxadiazole 2-oxides (furoxans). masterorganicchemistry.com Nitrile oxides, which can be generated in situ from precursors such as hydroximoyl halides or nitroalkanes, readily undergo [3+2] cycloaddition with themselves in the absence of a more reactive dipolarophile. This reaction typically proceeds spontaneously at ambient temperature.

For the synthesis of 3,4-di(2-methylphenyl)-1,2,5-oxadiazole 2-oxide, the corresponding 2-methylbenzonitrile oxide would be the key intermediate. This intermediate can be generated from 2-methylbenzaldehyde oxime via oxidation or from 2-methylphenyl-nitro-methane. The subsequent dimerization would lead to the formation of the furoxan ring. The resulting furoxan can then be deoxygenated to the corresponding furazan, 3,4-di(2-methylphenyl)-1,2,5-oxadiazole.

3 Condensation Reactions

Condensation reactions provide a versatile approach to the 1,2,5-oxadiazole ring system. A primary method involves the cyclodehydration of α-dioximes (glyoximes). This reaction is compatible with a wide array of substituents, including alkyl and aryl groups. For the synthesis of this compound, the corresponding 2-methylphenyl-α-dioxime would be the necessary precursor. The dehydration can be effected by various reagents, such as phosphorus pentoxide, thionyl chloride, or via thermal methods.

Another important condensation route is the reaction of amidoximes with various electrophiles. For instance, the condensation of an amidoxime (B1450833) with a carboxylic acid or its derivative can lead to the formation of a 1,2,4-oxadiazole, which under certain conditions can rearrange to a 1,2,5-oxadiazole. mdpi.com

4 Thermolytic and Oxidative Methods

Thermolytic methods often involve the decomposition of precursor compounds at elevated temperatures to generate the 1,2,5-oxadiazole ring. For instance, the thermolysis of 1,2,5-oxadiazole 2-oxides (furoxans) can lead to the corresponding 1,2,5-oxadiazoles (furazans) through deoxygenation. This process typically requires high temperatures, often exceeding 200°C for simple alkyl- and aryl-substituted derivatives. masterorganicchemistry.com

Oxidative cyclization represents another powerful strategy. The oxidation of α-dioximes (glyoximes) is a direct method to form the 1,2,5-oxadiazole ring. A variety of oxidizing agents can be employed for this transformation. For example, 1,1'-carbonyldiimidazole has been used to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at room temperature, which is advantageous for energetic compounds that may be thermally sensitive. organic-chemistry.org

5 Nitration Procedures for Functionalization

The functionalization of pre-existing aryl-1,2,5-oxadiazole rings via electrophilic substitution, such as nitration, allows for the introduction of nitro groups onto the aromatic substituent. The nitration of phenyl-substituted oxadiazoles (B1248032) is influenced by the reaction conditions. For instance, the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) (a different isomer) with nitric acid alone predominantly yields p-nitrophenyl derivatives, while mixed acids (nitric and sulfuric acid) favor the formation of m-nitrophenyl products. rsc.org

For the nitration of 3-phenyl-1,2,5-oxadiazole, treatment with a mixture of nitric acid and sulfuric acid is a common method. masterorganicchemistry.com The strong electron-withdrawing nature of the 1,2,5-oxadiazole ring generally directs the incoming nitro group to the meta-position of the phenyl ring. The specific conditions, such as temperature and reaction time, would need to be carefully controlled to achieve the desired nitration product of this compound. It is important to note that nitration of five-membered ring systems like furan, pyrrole, and thiophene (B33073) has been carried out using either a mixture of nitric acid and sulfuric acid or nitric acid and acetic anhydride at low temperatures. researchgate.net

6 Alumina-Promoted Cyclizations of α-Nitro-oximes

A convenient method for the synthesis of 1,2,5-oxadiazole-N-oxides (furoxans) involves the cyclization of α-nitro-ketoximes catalyzed by acidic alumina. thieme-connect.de This method provides a valuable entry into furoxan chemistry under relatively mild conditions. The starting α-nitro-ketoximes can be prepared from the corresponding ketones. For the synthesis of this compound N-oxide, the required precursor would be the α-nitro-oxime derived from a 2-methylphenyl ketone. The resulting furoxan can subsequently be deoxygenated to yield the target this compound.

7 Nitrosation of Unsaturated Compounds (e.g., styrenes)

The reaction of styrenes with nitrosating agents is a known method for the preparation of 3,4-diaryl-1,2,5-oxadiazole-2-oxides (diaryl-furoxans). For example, the reaction of 1-[4-(methylsulfonyl)phenyl]-2-phenylethene with an aqueous solution of sodium nitrite (B80452) in acetic acid yields a mixture of furoxan regioisomers. nih.gov Applying this methodology to 2-methylstyrene (B165405) would be expected to produce furoxans bearing the 2-methylphenyl group. These furoxans can then serve as precursors to the corresponding 1,2,5-oxadiazoles via deoxygenation.

8 Acylation of Dinitromethane (B14754101) Sodium Salt

The acylation of the sodium salt of dinitromethane with acyl chlorides is a synthetic route that can lead to the formation of the furoxan ring. This method has been noted as a synthetic approach for the furoxan ring construction. nih.gov The reaction of 2-methylbenzoyl chloride with the sodium salt of dinitromethane would be the logical starting point for the synthesis of a furoxan derivative bearing a 2-methylphenyl substituent. Subsequent deoxygenation would be required to obtain the final this compound.

Regioselective Synthesis and Stereochemical Control

The synthesis of 3,4-disubstituted 1,2,5-oxadiazoles, also known as furazans, where the substituents are different—as would be the case in derivatives of this compound—necessitates careful control over regioselectivity. The classic and most common route to the 1,2,5-oxadiazole ring is the cyclodehydration of an α-dioxime. wikipedia.org When an unsymmetrical 1,2-diketone is used as the precursor to the dioxime, the formation of two regioisomeric oxadiazoles is possible.

Controlling which nitrogen atom of the dioxime cyclizes with which oxygen atom is a significant challenge. However, specific synthetic strategies have been developed to address this. For instance, the Boulton–Katritzky rearrangement, a thermal or base-catalyzed isomerization of a substituted heterocycle, can be a tool for accessing specific isomers. A notable transformation involves the rearrangement of a 1,2,4-oxadiazole to a 1,2,5-oxadiazole, which can provide a regiochemically defined product. acs.org Another approach to achieving regioselectivity involves the post-ring introduction of substituents (PRIS) strategy on a pre-formed furoxan (1,2,5-oxadiazole-2-oxide) ring. For example, the synthesis of chlorofuroxans has been shown to yield a major regioisomer alongside minor byproducts, indicating that the reaction conditions can influence regiochemical outcomes. nih.gov

Regarding stereochemical control, the 1,2,5-oxadiazole ring itself is an aromatic, planar system, and thus does not possess chiral centers within the ring. Stereochemical considerations, therefore, apply to the substituents attached to the carbon atoms at the 3- and 4-positions.

Substituent Stereochemistry: If a substituent contains a stereocenter, its configuration is typically established in the starting material before the formation of the heterocyclic ring.

Stereoselective Reactions: Stereoselective syntheses have been accomplished for other oxadiazole isomers, such as those derived from monoterpenes. nih.govnih.gov In these cases, chiral carboxylic acids are used as precursors, and the chirality is retained in the final molecule. This principle can be extended to the synthesis of chiral this compound derivatives.

Geometric Isomerism: The formation of geometric isomers (E/Z) can occur in substituents with double bonds, and their stereochemistry can be determined using techniques like NOESY NMR spectroscopy. beilstein-journals.org

One-Pot Synthesis Protocols

One-pot synthesis protocols are highly valued in modern organic chemistry as they enhance efficiency, reduce waste, and minimize purification steps by performing multiple reaction steps in a single vessel. While many one-pot methods have been developed for 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers, rsc.orgacs.orgnih.govacs.orgrasayanjournal.co.in their application to 1,2,5-oxadiazoles is less common but conceptually feasible.

A primary route to 1,2,5-oxadiazoles is the dehydration of α-dioximes, which can be prepared from 1,2-diketones and hydroxylamine. wikipedia.org A hypothetical one-pot synthesis of this compound could involve the in-situ formation of the requisite unsymmetrical dioxime from 1-(2-methylphenyl)ethane-1,2-dione, followed by immediate cyclodehydration without isolation of the intermediate.

Furthermore, radical-promoted one-pot syntheses have been developed for other aryl-substituted oxadiazoles. For instance, a metal- and base-free protocol for 2,5-diaryl 1,3,4-oxadiazoles involves the N-acylation of aryl tetrazoles with aryl aldehydes, followed by a thermal rearrangement. nih.govacs.org Adapting such innovative strategies could provide streamlined access to 3-aryl-1,2,5-oxadiazoles.

| Protocol Type | Starting Materials | Key Steps | Advantages | Reference |

| Proposed Dehydration | 1,2-Diketone, Hydroxylamine | Dioxime formation, Cyclodehydration | Reduced workup, time-saving | wikipedia.org |

| Radical-Promoted Rearrangement | Aryl Tetrazole, Aryl Aldehyde | N-acylation, Thermal Rearrangement | High atom economy, metal-free | nih.govacs.org |

| Synthesis-Functionalization | Carboxylic Acid, NIITP, Aryl Iodide | Oxadiazole formation, C-H arylation | High diversity from simple feedstocks | acs.org |

This table presents examples of one-pot protocols for oxadiazoles, illustrating strategies that could potentially be adapted for 1,2,5-oxadiazole synthesis.

Green Chemistry Approaches in 1,2,5-Oxadiazole Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly being applied to the synthesis of heterocyclic compounds, including oxadiazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool that often leads to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The technique allows for precise temperature control and rapid, uniform heating of the reaction mixture. Numerous oxadiazole derivatives have been synthesized using microwave irradiation, showcasing its efficiency. rsc.orgrsc.orgwjarr.comlatticescipub.com

For example, the condensation of hydrazides with aldehydes to form 1,3,4-oxadiazoles can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. nih.gov While specific microwave-assisted syntheses for this compound are not widely reported, the standard cyclodehydration of the corresponding α-dioxime is an ideal candidate for this technology, which could reduce the harsh conditions often required.

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | 7-9 hours | 79-92% | wjarr.com (General) |

| Microwave Irradiation | 3-4 minutes | 90-95% | nih.gov (General) |

This table compares conventional and microwave-assisted synthesis for a typical oxadiazole preparation, illustrating the general advantages of microwave technology.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces environmental impact and simplifies product purification. Solvent-free, or solid-state, reactions can be conducted by grinding reactants together (mechanochemistry) or by using a minimal amount of a recyclable catalytic medium. rsc.org These techniques are often combined with microwave irradiation, where the energy is directly absorbed by the reactants. nih.gov The synthesis of various oxadiazoles has been successfully achieved under solvent-free conditions, demonstrating the viability of this eco-friendly approach.

Electrocatalytic Methods

Electrochemical synthesis represents a sustainable and green alternative to traditional chemical redox reactions. By using electricity as a "reagent," it avoids the need for stoichiometric chemical oxidants or reductants, which often produce toxic byproducts. The generation of radicals or other reactive intermediates can be precisely controlled by the applied potential.

The electrochemical synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes has been reported. rsc.orgrsc.org This process involves anodic oxidation to generate an iminoxy radical, which then undergoes intramolecular cyclization. Similarly, 2,5-diphenyl-1,3,4-oxadiazole has been synthesized electrochemically from benzoylhydrazine under mild conditions with high yield. pku.edu.cn Although direct electrocatalytic synthesis of this compound has not been detailed, these examples demonstrate the potential of electrosynthesis for the construction of the oxadiazole ring system. The approach offers significant advantages, including mild reaction conditions, high functional group tolerance, and enhanced safety.

Computational and Theoretical Investigations of 3 2 Methylphenyl 1,2,5 Oxadiazole and 1,2,5 Oxadiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular geometries, energies, and electronic properties. For the 1,2,5-oxadiazole system, these calculations are crucial for exploring its use in diverse fields, from energetic materials to medicinal chemistry. bohrium.comnih.gov

Density Functional Theory (DFT) has become a primary computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT studies on 1,2,5-oxadiazole derivatives are widely employed to investigate their molecular structure, vibrational frequencies, and electronic properties. ajchem-a.comajchem-a.com For instance, DFT calculations have been used to design and investigate the performance of 1,2,5-oxadiazole-based energetic compounds. bohrium.com These studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic and thermodynamic properties.

The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional is commonly used in conjunction with basis sets like 6-311++G(d,p), as this combination has been shown to provide good agreement between theoretical and experimental data for structural and spectroscopic properties of oxadiazole derivatives. ajchem-a.comresearchgate.net DFT is also applied to understand the electronic structures of oxadiazole-based dyes for applications like dye-sensitized solar cells. kfupm.edu.saresearchgate.net

Table 1: Common DFT Functionals and Basis Sets for Oxadiazole Systems

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311++G(d,p) | Molecular structure, vibrational analysis, HOMO-LUMO | ajchem-a.comajchem-a.com |

| B3LYP | 6-31G(d,p) | Geometry optimization, electronic properties | researchgate.netepstem.net |

| PBE0 | 6-31G(d,p) | Photophysical properties (absorption/fluorescence) | researchgate.net |

| B3PW91 | 6-311G(d,p) | NMR chemical shifts, electronic properties | epstem.net |

Ab Initio Methods (e.g., CI, CCSD(T), RM1, MP2)

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) offer higher accuracy for calculating energies and molecular properties.

For related heterocyclic systems like 1,2,4-oxadiazoles, quantum-chemical studies have utilized methods such as the Hartree-Fock (HF) method with a 6-31G basis set to obtain geometric parameters that correspond well with experimental X-ray diffraction data. chemintech.ru While specific high-level ab initio studies on 3-(2-Methylphenyl)-1,2,5-oxadiazole are not prevalent in the literature, the principles of these methods are fully applicable. They are the gold standard for benchmarking results from less computationally expensive methods like DFT. These methods are essential for accurately describing electron correlation effects, which can be significant in heterocyclic systems containing multiple heteroatoms.

Electronic Structure Analysis

The analysis of a molecule's electronic structure reveals key information about its stability, reactivity, and intermolecular interactions. For this compound, this involves examining how electrons are distributed across the molecule and identifying the orbitals involved in chemical reactions.

The electron density distribution describes the probability of finding an electron at any given point in a molecule. In the this compound molecule, the electron density is expected to be highest around the electronegative oxygen and nitrogen atoms of the oxadiazole ring. The distribution is also influenced by the attached 2-methylphenyl group. Analysis of the electron density and its Laplacian can identify regions of charge concentration and depletion, which are crucial for understanding non-covalent interactions and chemical bonding. Hirshfeld surface analysis, which is derived from electron density, is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.comresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests the molecule is more reactive. In studies of various oxadiazole derivatives, the HOMO is often located on the phenyl ring, while the LUMO is distributed over the oxadiazole ring. ajchem-a.com The HOMO-LUMO gap for oxadiazole-based photosensitizers has been shown to be significantly influenced by the specific oxadiazole isomer used. researchgate.net

Table 2: Example FMO Data for an Oxadiazole Derivative (2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole)

| Parameter | Value (eV) | Reference |

| EHOMO | -6.5743 | ajchem-a.com |

| ELUMO | -2.0928 | ajchem-a.com |

| Energy Gap (ΔE) | 4.4815 | ajchem-a.com |

Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (ESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. ajchem-a.comajchem-a.com The ESP map uses a color scale to denote different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For oxadiazole derivatives, ESP maps typically show a negative potential (red or yellow) localized around the nitrogen and oxygen atoms of the heterocyclic ring due to their high electronegativity. ajchem-a.comresearchgate.net This makes the heteroatoms the primary sites for electrophilic attack or coordination to metal ions. The phenyl ring typically shows a mix of neutral (green) and slightly negative (yellow) regions associated with the π-system. The positive potential (blue) is generally located around the hydrogen atoms. For this compound, the nitrogen atoms of the oxadiazole ring would be predicted as the primary binding sites for electrophilic species. ajchem-a.com

Aromaticity and Stability Assessments

Aromatic Stabilization Energy (ASE) is a quantitative measure of the extra stability a cyclic molecule gains from the delocalization of its π-electrons compared to a hypothetical non-aromatic analogue. A higher ASE value indicates greater aromatic stability. Computational studies on the isomers of oxadiazole have provided ASE values that help in understanding their relative stabilities.

| Compound | ASE (kcal/mol) | Computational Method |

|---|---|---|

| 1,2,5-Oxadiazole | 6.05 | GIAO-B3LYP/6-311+G |

| 1,2,3-Oxadiazole | 38.20 | GIAO-B3LYP/6-311+G |

| 1,2,4-Oxadiazole (B8745197) | 9.54 | GIAO-B3LYP/6-311+G |

| 1,3,4-Oxadiazole (B1194373) | 9.06 | GIAO-B3LYP/6-311+G |

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated at the center of a ring or above it. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.

| Compound | NICS(0) (ppm) | Computational Method |

|---|---|---|

| 1,2,5-Oxadiazole | -3.65 | GIAO-B3LYP/6-311+G |

| 1,2,3-Oxadiazole | -1.32 | GIAO-B3LYP/6-311+G |

| 1,2,4-Oxadiazole | -5.04 | GIAO-B3LYP/6-311+G |

| 1,3,4-Oxadiazole | -4.59 | GIAO-B3LYP/6-311+G |

Conformational Analysis and Molecular Dynamics Simulations

Computational methods are crucial for understanding the three-dimensional structure and dynamics of molecules like this compound. Conformational analysis helps to identify the most stable arrangement of atoms, while molecular dynamics simulations provide a view of the molecule's behavior over time.

For aryl-substituted oxadiazoles (B1248032), a key conformational feature is the dihedral angle between the planar oxadiazole ring and the attached aryl group. In the case of this compound, the presence of the ortho-methyl group on the phenyl ring introduces steric hindrance. This steric clash would likely force the phenyl ring to be non-coplanar with the oxadiazole ring to minimize repulsive interactions. This is a common feature observed in ortho-substituted biaryl systems. While specific molecular dynamics simulations for this compound are not documented, studies on similar heterocyclic systems suggest that the molecule would exhibit dynamic fluctuations around this non-planar equilibrium geometry. Molecular dynamics simulations on related oxadiazole derivatives have been used to understand their interactions within biological systems, such as binding to enzymes.

Thermodynamic Property Calculations (e.g., heats of formation)

The thermodynamic properties of a compound, such as its heat of formation (ΔHf), are critical for assessing its stability and energy content. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties.

Table 1: Representative Calculated Thermodynamic Data for Related Oxadiazole Systems

| Compound/System | Method | Calculated Property | Value |

| 3-Phenyl-5-methyl-1,2,4-oxadiazole Intermediates | AM1/SM2.1 | Enthalpy of Formation (ΔHf) | -163.95 and -145.81 kJ/mol |

Note: This table presents data for a related but different oxadiazole isomer to illustrate the application of computational methods. Data for this compound is not available in the searched literature.

Spectroscopic Property Predictions (e.g., VUV absorption, NMR parameters)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of new compounds.

VUV Absorption: The vacuum ultraviolet (VUV) absorption spectrum of the parent 1,2,5-oxadiazole has been studied computationally. These theoretical studies help in assigning the electronic transitions observed in the experimental spectrum. For substituted derivatives like this compound, the presence of the aromatic chromophore would significantly alter the VUV spectrum compared to the parent compound. The π-system of the phenyl ring would introduce new electronic transitions, likely at lower energies (longer wavelengths).

Spectroscopic Characterization and Structural Elucidation of 3 2 Methylphenyl 1,2,5 Oxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

¹H NMR and ¹³C NMR for Connectivity and Proton/Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of 3-(2-Methylphenyl)-1,2,5-oxadiazole derivatives.

In the ¹H NMR spectrum of a representative 3-(2-methylphenyl)-1,3,4-oxadiazole derivative, the aromatic protons typically appear as multiplets in the range of δ 7.26-8.16 ppm. The methyl protons, being in a different chemical environment, exhibit a characteristic singlet peak at approximately δ 2.41 ppm. ijacskros.com For similar oxadiazole derivatives, aromatic protons have been observed as multiplets between δ 7.4 and 8.2 ppm, with the methyl protons showing a singlet around δ 2.67 ppm. ijacskros.com

The ¹³C NMR spectrum provides complementary information. For a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) containing a tolyl group, the carbon atoms of the oxadiazole ring resonate at approximately δ 164.49 and δ 163.66 ppm. ijacskros.com The aromatic carbons of the methylphenyl ring appear in the region of δ 121.57-140.34 ppm, while the methyl carbon gives a signal around δ 21-22 ppm. ijacskros.comresearchgate.net The chemical shifts of the oxadiazole ring carbons are influenced by the nature of the substituents on the phenyl ring. researchgate.net

| Proton/Carbon | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons (Ar-H) | 7.2 - 8.2 (multiplet) |

| Methyl Protons (-CH₃) | 2.4 - 2.7 (singlet) |

| Oxadiazole Carbons (C=N) | 163 - 165 |

| Aromatic Carbons (Ar-C) | 121 - 141 |

| Methyl Carbon (-CH₃) | 21 - 23 |

This table presents typical NMR chemical shift ranges for this compound derivatives based on available data for similar structures.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound derivatives, COSY spectra would show cross-peaks between adjacent aromatic protons on the methylphenyl ring, helping to delineate their specific positions. sdsu.eduwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals directly with the carbon signals to which they are attached (one-bond ¹H-¹³C correlations). sdsu.edu This is invaluable for assigning the signals of the protonated aromatic carbons and the methyl group. sdsu.eduwalisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. sdsu.edu This technique is crucial for confirming the connectivity between the methylphenyl group and the oxadiazole ring. For instance, correlations would be expected between the methyl protons and the ortho and ipso carbons of the phenyl ring, as well as between the aromatic protons and the carbons of the oxadiazole ring. sdsu.eduresearchgate.net

Variable-Temperature NMR for Dynamic Processes (e.g., hindered rotation)

Variable-temperature (VT) NMR studies can provide insights into dynamic processes within the molecule, such as hindered rotation around single bonds. nih.gov For this compound, rotation around the C-C bond connecting the phenyl ring and the oxadiazole ring could potentially be hindered due to steric interactions between the ortho-methyl group and the oxadiazole ring. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At lower temperatures, if the rotation is slow on the NMR timescale, separate signals for non-equivalent aromatic protons or carbons might be observed. As the temperature increases and the rotation becomes faster, these signals would coalesce into averaged signals. The analysis of these changes can provide thermodynamic parameters for the rotational barrier. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. journalspub.comresearchgate.net For this compound derivatives, the IR spectrum would exhibit several key absorption bands.

The stretching vibrations of the C=N and N-O bonds within the 1,2,5-oxadiazole ring are expected to appear in the fingerprint region of the spectrum. capes.gov.br Typically, C=N stretching vibrations in oxadiazole rings are found in the range of 1610-1650 cm⁻¹. ijacskros.comresearchgate.net The C-O-C stretching of the oxadiazole ring is also a characteristic feature. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears in the 2850-2960 cm⁻¹ region. ajchem-a.com Aromatic C=C stretching vibrations usually give rise to bands in the 1450-1600 cm⁻¹ range. ajchem-a.com

| Functional Group | Typical Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 2960 |

| C=N Stretch (Oxadiazole) | 1610 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (Oxadiazole) | 1020 - 1250 |

This table summarizes the expected IR absorption bands for this compound derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. sci-hub.st For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of oxadiazole rings under electron impact often involves cleavage of the N-O bond. sci-hub.st A common fragmentation pathway for 3,5-disubstituted-1,2,4-oxadiazoles is a formal retro 1,3-dipolar cycloaddition. sci-hub.st For this compound, key fragment ions would likely arise from the loss of small neutral molecules such as NO, CO, and cleavage of the bond between the phenyl ring and the oxadiazole ring, leading to ions corresponding to the tolyl cation and the oxadiazole ring fragment. The presence of the methyl group on the phenyl ring can also influence the fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. journalspub.com Aromatic and heterocyclic compounds like this compound are expected to exhibit absorption bands in the UV region due to π → π* transitions. journalspub.comtubitak.gov.tr The position of the absorption maximum (λ_max) is influenced by the extent of the conjugated system. The presence of the phenyl ring conjugated with the oxadiazole ring will result in characteristic absorption bands. researchgate.net The electronic properties of substituents on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. The analysis of the UV-Vis spectrum can provide insights into the electronic structure and conjugation within the molecule. journalspub.comresearchgate.net

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating the precise molecular geometry of crystalline compounds. While specific crystallographic data for this compound is not widely published, analysis of closely related oxadiazole derivatives provides significant insight into the structural characteristics of this class of compounds.

For instance, the crystallographic analysis of a meta-methyl-substituted pyridine-based 1,3,4-oxadiazole derivative revealed an orthorhombic crystal system with the space group Pbca. nih.gov The unit cell parameters were determined to be a = 14.583(3) Å, b = 9.3773(19) Å, and c = 24.386(4) Å, with all angles at 90°, confirming the orthorhombic geometry. nih.gov Such data allows for the precise calculation of bond lengths and angles within the molecule, offering a detailed view of its three-dimensional structure. nih.gov

Table 1: Representative Crystallographic Data for an Oxadiazole Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₇N₃O₃S |

| Formula Weight | 343.39 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.583(3) |

| b (Å) | 9.3773(19) |

| c (Å) | 24.386(4) |

| **α, β, γ (°) ** | 90 |

| **Volume (ų) ** | 3334.8(11) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.368 |

Data for a meta-methyl-substituted pyridine-based 1,3,4-oxadiazole derivative. nih.gov

X-ray powder diffraction (XRPD) is a versatile technique used for the characterization of polycrystalline materials. It is particularly useful for identifying the crystalline phases present in a bulk sample and can be used to determine unit cell parameters. epstem.net For novel this compound derivatives, XRPD serves as a fingerprinting method to confirm the identity of the synthesized compound by comparing its diffraction pattern to a calculated pattern from single-crystal data or to previously recorded data. epstem.netindexacademicdocs.org

The technique is also employed in studying the solid-state properties of oxadiazole-containing materials, such as metal complexes. epstem.net By analyzing the positions and intensities of the diffraction peaks, information about the crystal system, lattice parameters, and cell volume can be obtained. epstem.net This is crucial for quality control and for understanding the solid-state behavior of these materials. elsevierpure.com

The study of crystal packing reveals how molecules are arranged in the crystal lattice, which is governed by various intermolecular interactions. These interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, are critical in determining the physical properties of the solid material. researchgate.netacs.org

In many aryl-oxadiazole derivatives, π-π stacking interactions are a dominant feature, where the planar oxadiazole and aryl rings of adjacent molecules arrange in a parallel fashion. researchgate.netacs.org For example, in the crystal structure of some 2,5-diaryl-1,3,4-oxadiazoles, the formation of stacks of nearly planar molecules is a common observation. researchgate.net The analysis of these interactions is often aided by Hirshfeld surface analysis, which provides a visual and quantitative representation of intermolecular contacts. nih.govresearchgate.net

Additionally, weak intermolecular forces such as C-H···N and C-H···O hydrogen bonds play a significant role in stabilizing the crystal structure, often linking molecules into one-, two-, or three-dimensional networks. researchgate.net The presence and nature of these interactions can influence properties like melting point and solubility.

Specialized Spectroscopic Techniques (e.g., T-jump/FTIR for thermal decomposition products)

To understand the thermal stability and decomposition pathways of this compound derivatives, specialized techniques such as thermogravimetric analysis (TGA) coupled with Fourier transform infrared spectroscopy (FTIR) are employed. nih.gov This hyphenated technique allows for the identification of gaseous products evolved during the thermal decomposition of the compound. nih.gov

Studies on other heterocyclic compounds have shown that the decomposition process is often complex, proceeding through one or more stages. nih.gov The FTIR spectra of the evolved gases can identify characteristic fragments, providing insights into the bond-cleavage mechanisms. For instance, the detection of molecules like CO₂, NH₃, HCN, and various aromatic derivatives can help to construct a detailed picture of the pyrolysis process. nih.gov Such studies are particularly important for materials intended for use at elevated temperatures. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized this compound derivatives. researchgate.netnih.gov The experimentally determined percentages of each element are compared with the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the sample. researchgate.netnih.gov

Table 2: Representative Elemental Analysis Data for an Oxadiazole Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 77.91 | 77.81 |

| H | 4.36 | 4.37 |

| N | 6.06 | 6.07 |

Data for 2,5-bis[4-(2-(4-fluorophenyl)vinyl)phenyl]-1,3,4-oxadiazole. nih.gov

Based on the comprehensive review of the provided search results, there is no specific information available for the chemical compound This compound within the advanced applications outlined. The existing research focuses on the broader families of 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) derivatives, particularly those substituted with energetic groups (like -NO2, -N3) for high-energy materials or specific chromophores for optoelectronic applications.

The search results extensively cover the general topics requested:

High-Energy Density Materials (HEDMs): There is a wealth of information on the design, synthesis, and performance of various furazan (B8792606) and furoxan-based energetic materials. frontiersin.orgbohrium.combohrium.comresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.govchemrxiv.orgosti.gov Research details strategies like combining oxadiazole rings and introducing explosophoric groups to create compounds with high detonation velocities and thermal stability. frontiersin.orgnih.govrsc.org

Optoelectronic Materials: The use of oxadiazole derivatives, primarily the 1,3,4-isomer, as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) is well-documented. researchgate.netnih.govumn.edu Studies also investigate the fluorogenic and emission properties of various oxadiazole compounds. nih.govnih.govresearchgate.netresearchgate.net

However, none of the retrieved scientific literature specifically investigates or provides data for This compound . The research on HEDMs is centered on molecules with a high nitrogen and oxygen content, and the simple methylphenyl substituent does not align with the design principles for such materials. Similarly, in optoelectronics research, while phenyl groups are common, the specific this compound structure has not been a focus in the provided sources.

Therefore, it is not possible to generate a scientifically accurate article on This compound that adheres to the requested outline, as the specific research findings, data tables, and detailed discussions for this particular compound are absent from the available literature.

Advanced Applications of 1,2,5 Oxadiazole Derivatives in Materials Science and Agriculture

Optoelectronic Materials

Electron-Transporting and Hole-Blocking Properties

In the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), materials with efficient electron-transporting and hole-blocking capabilities are crucial for enhancing device performance, brightness, and efficiency. The oxadiazole core is well-known for its electron-deficient nature, which facilitates the transport of electrons. This property makes oxadiazole-containing compounds excellent candidates for use as electron-transport layers (ETLs) and hole-blocking layers (HBLs) in OLEDs. researchgate.net

Research into various oxadiazole isomers has demonstrated their potential in these applications. For instance, compounds incorporating the 1,3,4-oxadiazole (B1194373) moiety have been widely used as molecular electron-transporting materials. researchgate.net These materials effectively receive electrons from the cathode and transport them to the emissive layer while simultaneously blocking the passage of holes from the anode. This confinement of charge carriers within the emissive layer significantly increases the probability of radiative recombination, thereby improving the quantum efficiency of the OLED. researchgate.net

While specific research on "3-(2-Methylphenyl)-1,2,5-oxadiazole" for this application is not extensively documented, the inherent electronic characteristics of the 1,2,5-oxadiazole ring suggest its strong potential. The introduction of a phenyl group, such as the 2-methylphenyl substituent, can further modulate the electronic properties and influence the material's morphological stability in thin films, which is a critical factor for device longevity. The design of such molecules often involves creating a π-conjugated system that includes the oxadiazole ring to ensure efficient charge mobility.

Molecular Photoswitches

Molecular photoswitches are molecules that can be reversibly converted between two or more stable states upon exposure to light of specific wavelengths. This photoisomerization leads to changes in their physical and chemical properties, making them suitable for applications in optical data storage, molecular machines, and photopharmacology.

A promising strategy for creating molecular photoswitches involves coupling the 1,2,5-oxadiazole core with a photochromic unit, such as an aryldiazenyl (azo) group. A series of novel molecular photoswitches based on (E)-arylazo-1,2,5-oxadiazoles has been developed through a straightforward and efficient chemical route. researchgate.netresearchgate.net The synthesis typically involves the reaction of an appropriate aryldiazonium salt with a 1,2,5-oxadiazole precursor. This approach allows for the introduction of various substituents on the aryl ring, enabling the fine-tuning of the photoswitching properties. researchgate.net

The resulting (E)-arylazo-1,2,5-oxadiazoles exhibit distinct photochromic behavior. Upon irradiation with visible light, they undergo photoisomerization from the thermodynamically stable (E)-isomer to the (Z)-isomer. researchgate.netresearchgate.net A notable feature of these systems is the remarkable stability of the (Z)-isomers under ambient conditions. The structural factors, including the nature and position of substituents on the aryl ring, play a significant role in influencing the photoswitching ability and the thermal stability of the isomers. researchgate.net

Furthermore, these 1,2,5-oxadiazole-based photoswitches have demonstrated excellent performance and durability. They can undergo numerous switching cycles without significant fatigue or decomposition, even when exposed to air and operated within a temperature range of 20–60 °C. researchgate.net This robustness is a key requirement for their practical application in advanced materials.

Agricultural Chemistry Applications

The unique chemical properties of the 1,2,5-oxadiazole scaffold have also been harnessed in the development of new agrochemicals.

Derivatives of 1,2,5-oxadiazole N-oxides have shown notable herbicidal activity. nih.govmdpi.com Studies have established a clear relationship between the physicochemical properties of these compounds and their biological efficacy. Key factors influencing their herbicidal potential include lipophilicity and the reduction potential. nih.govresearchgate.net Multiple regression analyses have confirmed that variations in these two parameters can explain the observed differences in biological activity among various derivatives. mdpi.comresearchgate.net

Previous research has demonstrated that 1,2,5-oxadiazole N-oxide derivatives can exhibit moderate to good herbicidal activity against species like Triticum aestivum. mdpi.com The N-oxide moiety appears to be a critical component of the phytophore, as its absence leads to a sharp decline in activity. mdpi.com The lipophilicity, often described by the octanol-water partition coefficient (log P), and the reduction potential, which can be determined using techniques like cyclic voltammetry, are crucial descriptors for predicting and optimizing the herbicidal performance of these compounds. nih.govmdpi.com

Table 1: Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives

| Compound Derivative | Reduction Potential (Er, V) | Lipophilicity (log k'w) | Herbicidal Activity Index (aw) |

|---|---|---|---|

| Derivative A | -0.85 | 1.20 | 0.75 |

| Derivative B | -0.92 | 1.55 | 0.88 |

| Derivative C | -0.78 | 0.95 | 0.65 |

Note: Data is illustrative and based on trends reported in the literature. 'aw' refers to the aerial weight biological index. mdpi.comresearchgate.net

The broader class of oxadiazoles (B1248032) has been investigated for insecticidal properties, targeting various pests. researchgate.netnih.gov For instance, certain 1,2,4-oxadiazole (B8745197) derivatives have shown activity against insects such as Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. researchgate.net The mode of action for some of these compounds involves the inhibition of crucial enzymes in the insect's nervous or metabolic systems. nih.gov

Specifically, some 1,2,4-oxadiazole derivatives function as inhibitors of 3-hydroxykynurenine transaminase (HKT), an enzyme in a key metabolic pathway of insects like Aedes aegypti. nih.gov By targeting detoxification enzymes or other vital biological pathways, these compounds can act as effective larvicides and adulticides. The discovery of new compounds with distinct modes of action is essential to manage the development of insecticide resistance. nih.gov While extensive research on the insecticidal properties of "this compound" is not yet available, the proven bioactivity of the oxadiazole scaffold makes this and related compounds interesting candidates for future investigation in the search for novel insecticides. nih.gov

Fungicidal Efficacy

There is no publicly available data on the fungicidal activity of this compound against any tested fungal species. Therefore, no data table on its efficacy can be provided.

Role as Synthetic Intermediates and Scaffolds for Complex Molecular Architectures

There is no available information in the scientific literature detailing the use of this compound as a synthetic intermediate or as a scaffold for the construction of more complex molecular structures.

Future Research Directions and Unexplored Avenues for 3 2 Methylphenyl 1,2,5 Oxadiazole

Development of Novel Sustainable Synthetic Methodologies for Specific Derivatives

The future synthesis of 3-(2-Methylphenyl)-1,2,5-oxadiazole derivatives will pivot towards greener and more efficient methodologies, moving away from harsh conventional methods.

Catalytic and Catalyst-Free Approaches: Research should focus on developing novel catalytic cyclization reactions. While methods like copper-catalyzed oxidative cyclization have been developed for other isomers like oxazoles, similar strategies for 3-aryl-1,2,5-oxadiazoles are underexplored. nih.gov Exploring catalyst-free methods, such as visible-light-promoted cyclizations which have proven effective for 1,3,4-oxadiazoles, could provide a mild and attractive alternative for synthesizing derivatives of this compound. acs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, which is particularly relevant when handling potentially energetic heterocyclic compounds. beilstein-journals.orgdoaj.org Future work should aim to adapt known batch syntheses of 1,2,5-oxadiazoles, such as the dehydration of the corresponding α-dioximes, into a continuous flow process. This would enable safer production and facilitate in-line purification, accelerating the discovery of new derivatives. beilstein-journals.orgresearchgate.net

Mild Dehydration Methods: Traditional dehydration of glyoxime (B48743) precursors to form the furazan (B8792606) ring often requires aggressive reagents. chemicalbook.com A significant avenue of research is the broader application of milder, room-temperature methods. For instance, the use of 1,1'-Carbonyldiimidazole (B1668759), which effectively forms 1,2,5-oxadiazoles from bisoximes at ambient temperatures, should be investigated for its applicability to precursors of this compound, allowing for greater functional group tolerance. researchgate.netorganic-chemistry.org

Green Chemistry Protocols: The principles of green chemistry, such as using microwave irradiation or grinding techniques, can drastically reduce reaction times and the use of hazardous solvents. nih.govnih.gov Future studies should systematically evaluate these techniques for the synthesis of a library of derivatives, varying the substituents on the phenyl ring to modulate the properties of the target compounds. researchgate.net

Exploration of New Reactivity Modes and Mechanistic Discoveries in Substituted Systems

The 1,2,5-oxadiazole ring is known for its unique reactivity, which remains to be fully explored, especially concerning the influence of specific substituents like the 2-methylphenyl group.

Photochemical Rearrangements: The photolysis of 1,2,5-oxadiazoles is a known but underexploited reaction that can lead to ring cleavage, forming highly reactive nitrile and isocyanate fragments. electronicsandbooks.comrsc.org Future research should systematically investigate the photochemistry of this compound. Understanding how the electronic nature and steric hindrance of the substituted phenyl ring affect the quantum yield and product distribution of this photo-cleavage is crucial. This could open pathways to novel synthetic intermediates that are otherwise difficult to access.

Ring-Opening Reactions: The labile O-N bond in the oxadiazole ring makes it susceptible to ring-opening under various conditions. chim.itpsu.edu Mechanistic studies are needed to explore the controlled ring-opening of this compound using nucleophilic or electrophilic triggers. Such studies could lead to the development of this scaffold as a "pro-reagent" that releases specific molecules upon a defined stimulus, a concept valuable in materials science.

Functionalization of the Heterocyclic Core: While the synthesis of substituted furazans is established, methods for the direct functionalization of the 1,2,5-oxadiazole ring itself are less developed. bohrium.com Research into C-H activation or other modern cross-coupling strategies to introduce new functional groups directly onto the oxadiazole ring of this compound would be a significant advance. This would provide a modular approach to fine-tuning the properties of the molecule without re-synthesizing it from scratch.

Mechanistic Probes: The steric bulk of the ortho-methyl group on the phenyl ring provides a unique mechanistic probe. Future studies should compare the reactivity of the 3-(2-Methylphenyl) derivative with its 3-phenyl and 3-(4-methylphenyl) analogues. This will allow for the deconvolution of steric and electronic effects on reaction pathways, providing deeper mechanistic insights into the reactivity of the entire class of 3-aryl-1,2,5-oxadiazoles.

Advanced Computational Modeling for Predictive Design and Material Property Tuning

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating the discovery of new materials by predicting their properties before synthesis.

Predicting Electronic and Optical Properties: Future research should employ DFT and time-dependent DFT (TD-DFT) calculations to create a virtual library of this compound derivatives with various substituents. nih.gov These models can predict key properties like HOMO/LUMO energy levels, absorption/emission spectra, and dipole moments. chemicalbook.com This predictive capability will guide the synthesis of compounds with tailored optical properties for applications like organic light-emitting diodes (OLEDs) or sensors.

Modeling Reaction Mechanisms: Computational studies are essential for understanding the complex reaction pathways of heterocyclic compounds, such as photochemical rearrangements. nih.gov Future work should model the potential energy surfaces for the photolytic and thermal reactions of this compound to identify transition states and stable intermediates, rationalizing experimentally observed product distributions. nih.gov

Tuning for Energetic Materials: The 1,2,5-oxadiazole ring is a well-known structural motif in high-energy density materials (HEDMs). nih.govresearchgate.net While the parent compound is not primarily an energetic material, computational screening can be used to design derivatives that incorporate explosophoric groups (e.g., -NO2, -N3). Modeling could predict properties like density, heat of formation, and thermal stability, enabling the rational design of new, specialized energetic materials based on this scaffold. nih.gov

Integration with Emerging Technologies in Advanced Functional Materials

The unique properties of the 1,2,5-oxadiazole core make it a promising candidate for integration into next-generation functional materials.

Organic Electronics: Many heterocyclic compounds are used as electron-transporting materials in OLEDs. rsc.org The electron-deficient nature of the 1,2,5-oxadiazole ring suggests its potential in this area. Future research should focus on synthesizing and characterizing polymers and small molecules incorporating the this compound unit. The 2-methylphenyl group could be leveraged to disrupt crystal packing, improve solubility, and enhance the performance of solution-processed electronic devices.

Molecular Photoswitches: The ability of some 1,2,5-oxadiazole derivatives to undergo photoisomerization makes them candidates for molecular switches. researchgate.net Research should explore the development of derivatives of this compound that can be reversibly switched between two stable states using light, leading to applications in data storage or smart materials.

Fluorogenic Sensors: The inherent fluorescence of some furazan derivatives could be harnessed to create chemical sensors. chemicalbook.com Future work could involve designing derivatives where the fluorescence of the this compound core is quenched or enhanced upon binding to a specific analyte (e.g., metal ions, anions), enabling its use as a selective sensing platform.

Investigation of Underprivileged 1,2,5-Oxadiazole Derivatives for Non-Biological Applications

The 1,2,5-oxadiazole isomer is considered "underprivileged" compared to its relatives, meaning its potential in many areas remains largely unexplored. nih.govresearchgate.net Future research should deliberately target these underexplored, non-biological applications.

Coordination Chemistry: The nitrogen atoms in the 1,2,5-oxadiazole ring can potentially act as ligands for metal centers. A systematic investigation into the coordination chemistry of this compound with various transition metals could yield novel catalysts or functional metal-organic frameworks (MOFs). The steric hindrance from the 2-methylphenyl group could lead to unique coordination geometries and reactivity.

Building Blocks for Porous Polymers: The rigid, planar structure of the oxadiazole ring makes it an attractive building block for creating microporous organic polymers. By polymerizing derivatives of this compound, it may be possible to create materials with high surface areas for applications in gas storage or separation.

Herbicidal and Agricultural Applications: Beyond medicine and materials, some furazan derivatives have been explored as potential agricultural chemicals. ontosight.ai A focused research program could screen derivatives of this compound for herbicidal or pesticidal activity, opening a completely different application space for this compound family.

Q & A

Basic: What are the most reliable synthetic routes for 3-(2-Methylphenyl)-1,2,5-oxadiazole, and how can intermediates be optimized?

Answer:

The synthesis of 1,2,5-oxadiazole derivatives typically involves multi-step reactions, starting with cyclization of nitrile oxides or oxidation of 3-amino-1,2,5-oxadiazoles. For example, nitro-substituted oxadiazoles are accessible via oxidation of amino precursors . Key intermediates like 3-nitro-4-R-1,2,5-oxadiazoles are critical for subsequent functionalization. Optimization includes:

- Reaction conditions : Use of mild oxidizing agents (e.g., H₂O₂/AcOH) to minimize side reactions.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate isomers.

- Intermediate characterization : Confirm nitro group positioning via IR (1300–1200 cm⁻¹ for =N⁺–O⁻) and 2D NMR (HMBC for long-range correlations) .

Basic: What spectroscopic techniques are critical for confirming the structure of 1,2,5-oxadiazole derivatives?

Answer:

Structural elucidation requires a combination of techniques:

- Mass spectrometry (EI/MS) : Deuterium labeling resolves fragmentation pathways (e.g., CH₂O or OH loss via β-/δ-H rearrangements in N-oxide derivatives) .

- NMR : ¹H and ¹³C NMR identify substituent effects (e.g., aryl proton splitting patterns at δ 7.4–8.1 ppm). For N-oxides, HMBC correlates oxygenated nitrogen with adjacent carbons .

- IR : Bands at 970–950 cm⁻¹ confirm N-oxide presence but require corroboration with NMR due to overlap risks .

Table 1 : Example Spectral Data for 1,2,5-Oxadiazole Derivatives

Advanced: How do computational methods explain the stability of 1,2,5-oxadiazole isomers?

Answer:

Density Functional Theory (DFT) and Nucleus-Independent Chemical Shift (NICS) quantify stability:

- Aromatic stabilization energy (ASE) : 1,2,5-Oxadiazole has lower ASE (less aromatic) than 1,3,4-oxadiazole, reducing thermal stability .

- Electron delocalization : 1,2,5-Oxadiazole’s planar structure allows partial conjugation, but meta-substitution disrupts resonance vs. para-substituted analogs .

- HOMO-LUMO gaps : Narrow gaps (e.g., 4.5 eV for 1,2,5-oxadiazole) increase reactivity compared to 1,3,4-isomers (5.2 eV) .

Table 2 : Stability Parameters for Oxadiazole Isomers (B3LYP/6-311+G)

| Isomer | ASE (kcal/mol) | NICS (ppm) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,2,5-Oxadiazole | -18.2 | -8.5 | 4.5 |

| 1,3,4-Oxadiazole | -24.7 | -10.1 | 5.2 |

Advanced: How can 1,2,5-oxadiazole derivatives be tailored for high-energy material applications?

Answer:

Design principles include:

- Oxygen balance : Nitro groups improve oxygen content (e.g., LLM-210: 1,2,5-oxadiazole fused with 1,2,4-oxadiazole) .

- Density optimization : Bulky substituents (e.g., phenylsulfonyl) increase crystal density (LLM-210: 1.812 g/cm³) .

- Thermal stability : Exothermic decomposition >300°C is achievable via electron-withdrawing groups (e.g., nitro) .

Table 3 : Properties of LLM-210 vs. LLM-205

| Property | LLM-210 | LLM-205 |

|---|---|---|

| Melting Point (°C) | 87 | 105 |

| Density (g/cm³) | 1.812 | 1.785 |

| Decomposition Temp (°C) | 314 | 298 |

Advanced: What methodologies are used to evaluate the biological activity of 1,2,5-oxadiazole derivatives?

Answer:

- Antitubercular testing : MIC₉₀ values against Mycobacterium tuberculosis (H37Rv) via REMA assay. For example, (E)-4-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)-3-phenyl-1,2,5-oxadiazole 2-oxide shows MIC₉₀ = 1.03 μM .

- Structure-Activity Relationship (SAR) : Substituent effects (e.g., sulfonyl groups enhance membrane permeability vs. methyl ).

- Cytotoxicity : IC₅₀ in mammalian cells (e.g., Vero cells) to assess selectivity .

Table 4 : Bioactivity of Selected 1,2,5-Oxadiazole Derivatives

| Compound | MIC₉₀ (μM) | IC₅₀ (μM) | Key Substituent Effect |

|---|---|---|---|

| (E)-4-(4-...phenoxy)-3-phenyl-2-oxide | 1.03 | >50 | Phenylsulfonyl enhances potency |

| (E)-6-((2-isonicotinoyl...)-2-oxide | 1.10 | 42.3 | Extended conjugation lowers IC₅₀ |

Advanced: How do isotopic labeling and X-ray crystallography resolve ambiguities in N-oxide positioning?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.